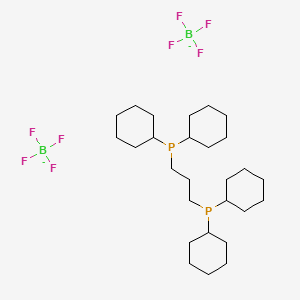
Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is a chemical compound with the molecular formula C₂₇H₅₂B₂F₈P₂. It is a phosphonium salt that is widely used in organic synthesis and catalysis due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with propane-1,3-diol and dicyclohexylphosphine.
Reaction Steps: The dicyclohexylphosphine is first converted to its corresponding phosphonium salt by reacting with an alkyl halide, such as bromoethane, to form dicyclohexylphosphonium bromide.
Formation of Tetrafluoroborate Salt: The dicyclohexylphosphonium bromide is then treated with tetrafluoroboric acid to produce this compound.
Industrial Production Methods:
Batch Production: The compound is often produced in batch processes in chemical manufacturing facilities. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity.
Purification: After synthesis, the product is purified through recrystallization or other purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction: It can also be used in reduction reactions, such as the reduction of nitro compounds to amines.
Substitution: The compound is involved in nucleophilic substitution reactions, where it can help in the substitution of halides with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or molecular oxygen, with reaction conditions typically involving mild temperatures and the presence of a base.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used, often under an inert atmosphere and at room temperature.
Substitution: Nucleophiles such as amines or thiols are used, with reaction conditions varying based on the specific nucleophile and substrate.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines and other reduced nitrogen compounds.
Substitution: Substituted halides and other functionalized organic compounds.
科学研究应用
Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is extensively used in scientific research due to its versatility and efficiency as a catalyst. Its applications include:
Organic Synthesis: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and the formation of carbon-carbon bonds.
Catalysis: The compound serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: The compound is used in the preparation of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism by which Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate exerts its effects involves its role as a ligand in transition metal complexes. The phosphonium group coordinates to the metal center, stabilizing the complex and facilitating various catalytic processes. The tetrafluoroborate anion helps in maintaining the charge balance and enhancing the solubility of the complex in organic solvents.
相似化合物的比较
Bis(diphenylphosphino)methane (dppm): Another phosphine ligand used in transition metal catalysis.
Triphenylphosphine (PPh₃): A widely used phosphine ligand in organic synthesis and catalysis.
Bis(triphenylphosphine)nickel chloride (NiCl₂(PPh₃)₂): A nickel complex used in cross-coupling reactions.
Uniqueness: Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is unique due to its structural features, which include the dicyclohexylphosphonium group and the tetrafluoroborate anion. These features contribute to its high stability, reactivity, and versatility in various chemical reactions.
属性
IUPAC Name |
dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAIJGNZUQTAM-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52B2F8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002345-50-7 |
Source


|
| Record name | 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,10-pentaen-4-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2783862.png)
![(E)-4-(Dimethylamino)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2783864.png)
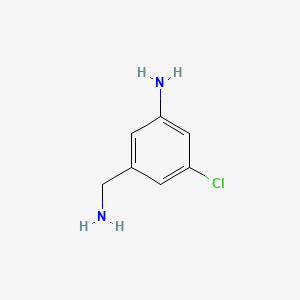
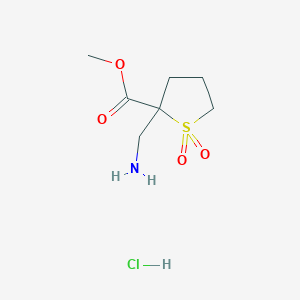
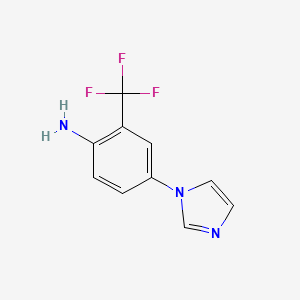
![N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-nitrophenyl)ethanediamide](/img/structure/B2783872.png)
![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)
![2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2783875.png)
![N-[4-(propan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2783877.png)
![3-tert-butyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783881.png)
![N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2783882.png)
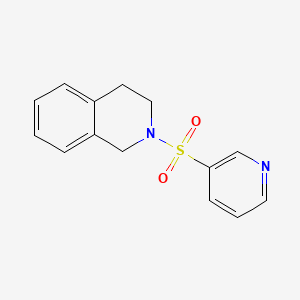
![Methyl 2-methyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2783884.png)
![Methyl 4-(6,7-dimethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2783885.png)
